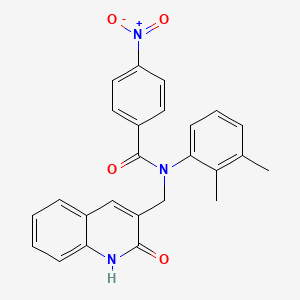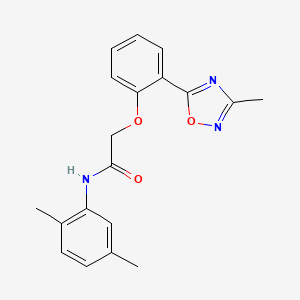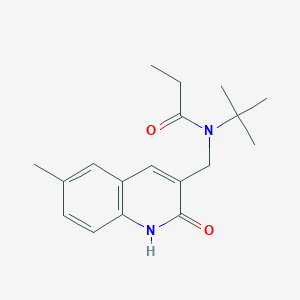
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide, commonly known as TTM, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. TTM is a quinoline-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
Mecanismo De Acción
The mechanism of action of TTM is not fully understood, but it is thought to involve the inhibition of calcium signaling pathways in cells. TTM has been shown to bind to the protein calmodulin, which is involved in calcium signaling, and to inhibit its activity. This inhibition of calcium signaling can have a variety of downstream effects on cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
TTM has a variety of biochemical and physiological effects, including the inhibition of calcium signaling pathways in cells, the modulation of gene expression, and the inhibition of cell proliferation. TTM has also been shown to have antioxidant properties, which may be related to its ability to modulate calcium signaling. Additionally, TTM has been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TTM in laboratory experiments is its relatively simple synthesis and well-understood mechanism of action. TTM has been extensively studied and its effects on cellular processes are well-established. Additionally, TTM has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments.
One of the limitations of using TTM in laboratory experiments is that its effects on cellular processes can be complex and difficult to interpret. Additionally, TTM can have off-target effects on other cellular processes, which can complicate data interpretation. Finally, TTM can be difficult to work with in certain experimental systems, such as those involving live animals or complex tissues.
Direcciones Futuras
There are a number of potential future directions for research on TTM. One area of interest is the development of more specific inhibitors of calcium signaling pathways, which could have potential therapeutic applications in a range of diseases. Additionally, further studies are needed to better understand the mechanisms of action of TTM and its effects on cellular processes. Finally, there is potential for the development of new experimental systems that can better model the effects of TTM on complex biological systems.
Métodos De Síntesis
TTM can be synthesized using a variety of methods, including the reaction of 2-hydroxy-6-methylquinoline with tert-butylamine and propionyl chloride. Other methods involve the use of different amines or carboxylic acids in the reaction. The synthesis of TTM is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
TTM has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments. TTM has been used in studies investigating the role of calcium signaling in cells, as well as in studies of the mechanisms of action of various drugs and compounds.
Propiedades
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-6-16(21)20(18(3,4)5)11-14-10-13-9-12(2)7-8-15(13)19-17(14)22/h7-10H,6,11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQCGKNJMBAPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

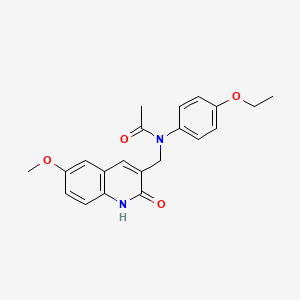

![methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)
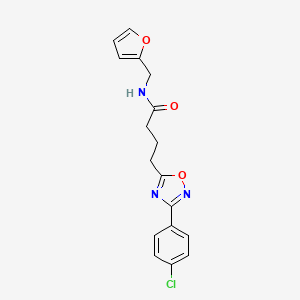
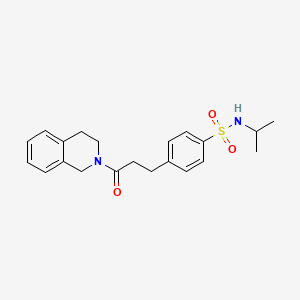
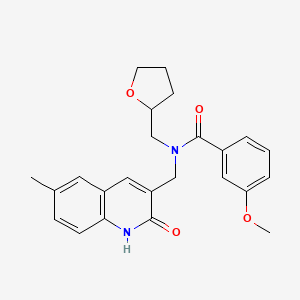
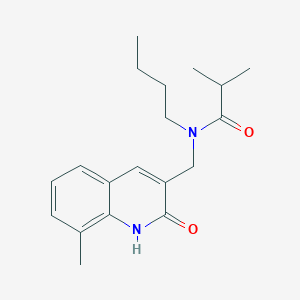
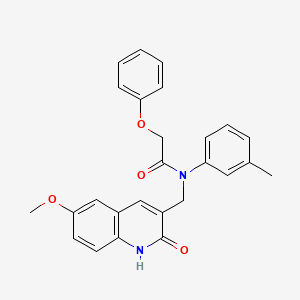

![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
